4-(3,5-Dimethoxyphenyl)piperidin-4-ol
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Overview
Description
“4-(3,5-Dimethoxyphenyl)piperidin-4-ol” is a chemical compound with the molecular formula C13H19NO3 . It is a derivative of piperidine, a six-membered ring with one nitrogen atom and five carbon atoms . Piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidines are synthesized through various intra- and intermolecular reactions . A series of novel piperidin-4-ol derivatives were designed, synthesized, and evaluated for potential treatment of HIV . The compounds were obtained via an efficient synthetic route in excellent yields and have been characterized by 1 H NMR, 13 C NMR, MS, and elemental analysis .Molecular Structure Analysis
The molecular structure of “this compound” includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It also contains two methoxy groups attached to the phenyl ring .Chemical Reactions Analysis
Piperidines undergo various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . Protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis, has been reported .Scientific Research Applications
Antimicrobial and Anti-Proliferative Activities
- Research on N-Mannich bases of 1,3,4-oxadiazole derivatives has shown significant in vitro inhibitory activity against pathogenic bacteria and yeast-like fungus Candida albicans. Moreover, these compounds have displayed potent anti-proliferative activity against various cancer cell lines, highlighting their potential in antimicrobial and cancer treatment applications (L. H. Al-Wahaibi et al., 2021).
Catalytic Applications
- The compound 2-piperidino-1,1,2-triphenylethanol has been used as a catalyst for the ligand-catalyzed arylation of aldehydes, demonstrating high enantioselectivity and efficiency. This showcases its application in catalysis and synthetic organic chemistry (M. Fontes et al., 2004).
Antioxidant Properties
- A new molecule, 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one, has been synthesized and characterized, revealing significant antioxidant efficacy. This study contributes to the development of new antioxidants for potential therapeutic applications (J. Dineshkumar & P. Parthiban, 2022).
Gastric Antisecretory Agents
- The development of 4-(diphenylmethyl)-1-[(imino)methyl]piperidines as gastric antisecretory agents highlights the compound's significance in gastrointestinal research, offering a basis for the treatment of peptic ulcer disease without anticholinergic activity (M. Scott et al., 1983).
Corrosion Inhibition
- Piperidine derivatives have been studied for their corrosion inhibition properties on copper and iron, demonstrating that these compounds can effectively protect metals from corrosion in acidic environments. This research is valuable for applications in materials science and engineering (S. Sankarapapavinasam et al., 1991; S. Kaya et al., 2016).
Safety and Hazards
Future Directions
Piperidine derivatives continue to be an active area of research due to their importance in drug design . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on discovering and biologically evaluating potential drugs containing the piperidine moiety .
properties
IUPAC Name |
4-(3,5-dimethoxyphenyl)piperidin-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-16-11-7-10(8-12(9-11)17-2)13(15)3-5-14-6-4-13/h7-9,14-15H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEEGCHLFFPMLIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2(CCNCC2)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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